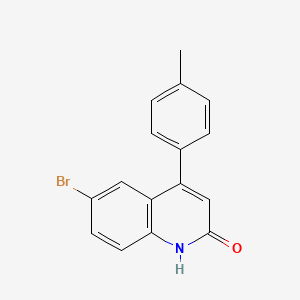
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a p-tolyl group at the 4th position, and a quinolin-2(1H)-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one typically involves the following steps:
Formation of Quinolin-2(1H)-one: The quinolin-2(1H)-one core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2(1H)-one core can undergo oxidation to form quinoline-2,3-dione or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline-2,3-dione.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound serves as a probe for investigating biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The bromine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity, blocking receptor signaling, or inducing DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the bromine atom and p-tolyl group, resulting in different biological activities.
6-Chloro-4-(P-tolyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-(P-tolyl)quinolin-2(1H)-one: Lacks the halogen atom, affecting its chemical properties and applications.
Uniqueness
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and p-tolyl group, which enhance its chemical reactivity and biological activity. These structural features make it a valuable compound for developing new drugs and materials.
Propiedades
Número CAS |
1416440-34-0 |
|---|---|
Fórmula molecular |
C16H12BrNO |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
6-bromo-4-(4-methylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)13-9-16(19)18-15-7-6-12(17)8-14(13)15/h2-9H,1H3,(H,18,19) |
Clave InChI |
KRMWYIWLCWQQEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






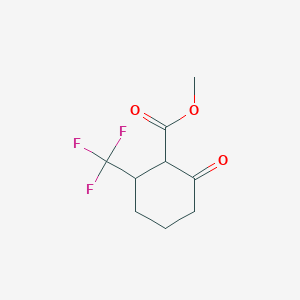
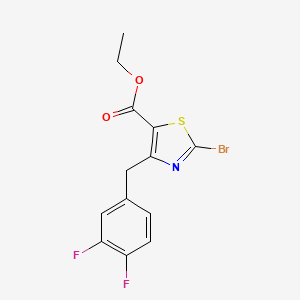
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
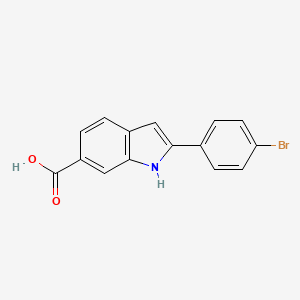

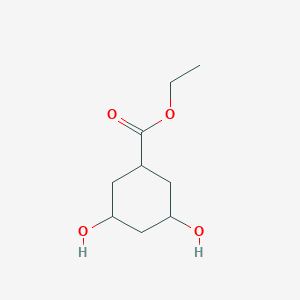
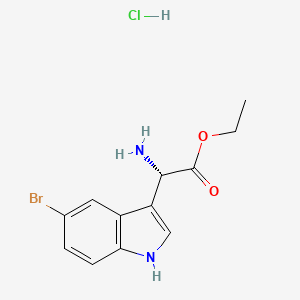

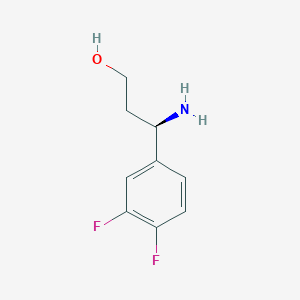
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
